4-FLUORO-6-METHYL-m-PHENYLENEDIAMINE SULFATE
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Overview
Description
2,4-Diamino-5-fluorotoluene sulfate is an aromatic organic compound with the molecular formula C7H9FN2 It is a derivative of toluene, where the methyl group is substituted with two amino groups and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Diamino-5-fluorotoluene sulfate can be synthesized through the hydrogenation of 2,4-dinitro-5-fluorotoluene using a nickel catalyst. This process involves the reduction of the nitro groups to amino groups under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 2,4-dinitro-5-fluorotoluene with iron powder .
Industrial Production Methods
In industrial settings, the synthesis of 2,4-diamino-5-fluorotoluene sulfate typically involves the use of catalytic hydrogenation. The reaction is carried out in large reactors where 2,4-dinitro-5-fluorotoluene is treated with hydrogen gas in the presence of a nickel catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-fluorotoluene sulfate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a nickel or palladium catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted toluene derivatives.
Scientific Research Applications
2,4-Diamino-5-fluorotoluene sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-diamino-5-fluorotoluene sulfate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, affecting their structure and function. The fluorine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminotoluene: Similar structure but lacks the fluorine atom.
2,4-Diaminopyrimidine: Contains a pyrimidine ring instead of a benzene ring.
4-Fluoro-6-methyl-m-phenylenediamine: Similar structure but with different substitution patterns .
Uniqueness
2,4-Diamino-5-fluorotoluene sulfate is unique due to the presence of both amino and fluorine groups on the toluene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
217311-43-8 |
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Molecular Formula |
C7H11FN2O4S |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-fluoro-6-methylbenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/C7H9FN2.H2O4S/c1-4-2-5(8)7(10)3-6(4)9;1-5(2,3)4/h2-3H,9-10H2,1H3;(H2,1,2,3,4) |
InChI Key |
KSZAJDHKFPOSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)F.OS(=O)(=O)O |
Origin of Product |
United States |
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